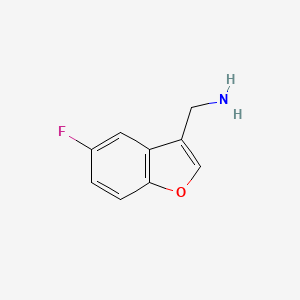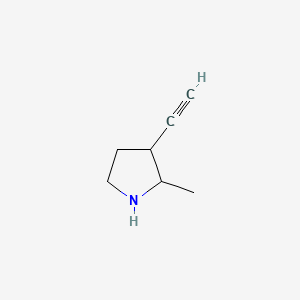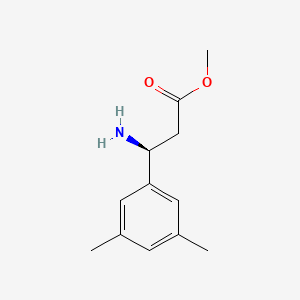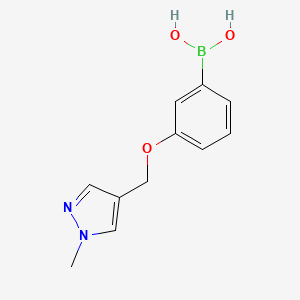![molecular formula C8H17NO B13560812 [2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
[2-(Aminomethyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative featuring an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclohexyl]methanol typically involves the reduction of corresponding nitriles or amides. One common method is the reduction of 2-(aminomethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitriles or amides to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Aminomethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Substituted derivatives
Applications De Recherche Scientifique
Chemistry: [2-(Aminomethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[2-(Aminomethyl)cyclohexanone]: A precursor in the synthesis of [2-(Aminomethyl)cyclohexyl]methanol, differing by the presence of a carbonyl group instead of a hydroxymethyl group.
[2-(Hydroxymethyl)cyclohexyl]amine: Similar structure but with the positions of the amino and hydroxyl groups reversed.
Cyclohexylmethanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Uniqueness: this compound’s combination of aminomethyl and hydroxymethyl groups provides unique reactivity and binding properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
[2-(aminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2 |
Clé InChI |
XFFZQFRWYUXKKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
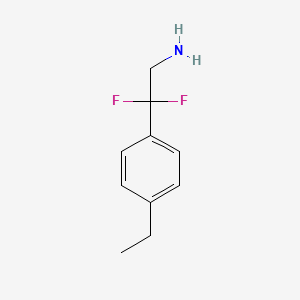
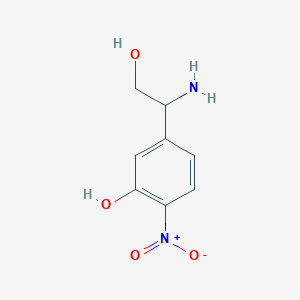
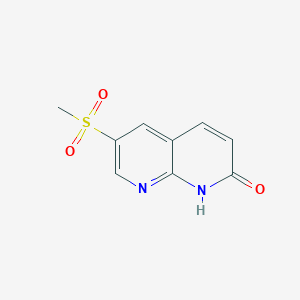
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)


